Nangibotide scrambled peptide is a synthetic polypeptide derived from the protein TLT-1, which is known to play a role in inflammatory responses. It functions primarily as an inhibitor of the triggering receptor expressed on myeloid cells-1, or TREM-1, a receptor that, when activated, enhances inflammation. This compound has garnered attention for its potential therapeutic applications in managing inflammatory conditions, particularly in severe sepsis and osteoarthritis .
Nangibotide scrambled peptide is classified as a polypeptide and specifically as a peptide inhibitor. It is synthesized through established chemical methods, primarily solid-phase peptide synthesis. The compound is recognized for its ability to modulate immune responses by inhibiting TREM-1, thus reducing systemic inflammation without compromising the immune system's ability to combat infections .
The synthesis of Nangibotide scrambled peptide predominantly employs solid-phase peptide synthesis (SPPS). This method involves:
The industrial production of this peptide focuses on optimizing conditions for high yield and purity, ensuring that the final product is free from endotoxins. Techniques such as preparative high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and validation .
Nangibotide scrambled peptide has a molecular formula of and a molar mass of approximately 1343.439 g/mol. Its structure consists of 12 amino acids that contribute to its function as a TREM-1 inhibitor. The specific arrangement of these amino acids influences its biological activity and stability .
Nangibotide scrambled peptide can undergo several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and N-hydroxysuccinimide esters for amine modifications .
Nangibotide exerts its effects by inhibiting TREM-1 on immune cells such as neutrophils, macrophages, and monocytes. The activation of TREM-1 leads to the expression of nuclear factor kappa-light-chain-enhancer of activated B cells, which promotes inflammation. By blocking this receptor, Nangibotide reduces inflammatory responses significantly while maintaining the immune system's capability to fight infections .
Nangibotide scrambled peptide has several applications across various fields:
The Fmoc/tBu-based SPPS approach is employed for synthesizing LR12-scr, leveraging Rink amide resin to generate C-terminal amidated peptides. The scrambled sequence YQDVELCETGED introduces synthetic hurdles compared to the native LR12, primarily due to:
Coupling efficiency drops below 85% beyond residue 7 without optimization. To address this, elevated temperatures (50°C) and chaotropic agents (0.1 M guanidinium chloride in DMF) are integrated to disrupt secondary structures. Double couplings using hexafluorophosphate activators (e.g., HATU) enhance yields to >95% per step [5] [9].
Table 1: SPPS Coupling Efficiency for LR12-scr Under Different Conditions
Residue Position | Standard Protocol Yield | Optimized Protocol Yield | Key Modifications |
---|---|---|---|
1–6 | 98% | >99% | DIC/Oxyma, 25°C |
7 (Cys) | 75% | 98% | HATU, 50°C, 0.1 M guanidinium |
8–12 | 68% | 94% | Double coupling, 50°C |
Fragment condensation mitigates stepwise synthesis challenges by coupling pre-synthesized segments. LR12-scr is divided into three fragments: YQDV (1–4), ELCE (5–8), and TGED (9–12), assembled via chemoselective ligation. Key methodologies include:
Fragment solubility remains critical; ELCE requires 30% DMSO co-solvent due to Leu6-Cys7 hydrophobicity.
Table 2: Fragment Assembly Strategies for LR12-scr
Fragment Pairs | Ligation Method | Solvent System | Yield | Key Advantage |
---|---|---|---|---|
ELCE + TGED | STL | DMF/H2O (4:1) | 92% | No epimerization |
YQDV + ELCE-TGED | Thioester | 30% DMSO/PBS | 85% | Mild pH conditions |
Pseudoproline dipeptides (ψPro) serve as reversible "molecular hinges" to disrupt β-sheet aggregation. In LR12-scr, Val4-Glu5 is replaced with Val-Thr(ψMe,Mepro)—an oxazolidine dipeptide—forcing a kink in the peptide backbone. This modification:
Heat-assisted coupling (50°C) further optimizes sterically hindered residues (e.g., Glu5-Leu6), accelerating reaction kinetics 3-fold. Post-assembly, ψPro is cleaved with 95% TFA, reverting to native residues without side reactions.
Computational tools preempt synthesis challenges:
Table 3: In Silico Tools for LR12-scr Optimization
Software | Application | Prediction Outcome | Experimental Validation |
---|---|---|---|
Rosetta | Folding stability | ΔG = -8.2 kcal/mol (stable helix) | CD spectroscopy match |
AGGRESCAN | Aggregation hotspots | Residues 4–6: high aggregation score (0.7) | HPLC purity drop resolved via ψPro |
PeptideAnalyzer | Deletion sequence risk | Asp12 deletion risk: 30% | Reduced to 8% with 0.1 M HOBt |
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